2-(4-chlorophenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate
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Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxoethyl group, and a dioxooctahydro-ethenocyclopropa-isoindol group
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chlorophenyl group: This can be achieved through the chlorination of a phenyl ring using reagents such as chlorine gas or thionyl chloride.
Introduction of the oxoethyl group: This step may involve the use of ethyl oxalyl chloride in the presence of a base such as triethylamine.
Construction of the dioxooctahydro-ethenocyclopropa-isoindol group: This complex structure can be synthesized through a series of cyclization and oxidation reactions, often involving reagents like potassium permanganate or chromium trioxide.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, using large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-(4-chlorophenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the oxoethyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to inhibit specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorophenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate include other chlorophenyl derivatives, oxoethyl compounds, and dioxooctahydro-ethenocyclopropa-isoindol analogs. These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26ClNO5 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)hexanoate |
InChI |
InChI=1S/C25H26ClNO5/c26-15-7-5-14(6-8-15)20(28)13-32-21(29)4-2-1-3-11-27-24(30)22-16-9-10-17(19-12-18(16)19)23(22)25(27)31/h5-10,16-19,22-23H,1-4,11-13H2 |
InChI Key |
XGJFWKHFKGYKQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCCCCC(=O)OCC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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